molecular formula C24H24N4O5S B2436851 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-79-2

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2436851
CAS No.: 393834-79-2
M. Wt: 480.54
InChI Key: WOJHYXTWJUQVFU-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a sulfonyl-linked pyridinyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

    Nitration and Methylation: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The nitro-methylbenzoic acid is then converted to the corresponding benzamide through a reaction with an appropriate amine, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation: The benzamide is then reacted with 4-aminophenylsulfonyl chloride to introduce the sulfonyl group. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Pyridinyl-Piperidine Introduction: Finally, the sulfonylated intermediate is coupled with 2-(pyridin-3-yl)piperidine under conditions that facilitate the formation of the desired product, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The nitro group can also undergo reduction to form an amino group, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, depending on the substituents present.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

    Halogenated Compounds: Electrophilic substitution reactions yield halogenated derivatives.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and pyridinyl groups.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific proteins or enzymes, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridinyl-piperidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(4-(pyridin-3-yl)phenyl)benzamide: Lacks the piperidine moiety, which might reduce its binding affinity in biological systems.

    4-methyl-3-nitro-N-(4-((2-(pyridin-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a different position of the pyridine nitrogen, which can affect its chemical reactivity and biological activity.

Uniqueness

The unique combination of the nitro, methyl, sulfonyl, and pyridinyl-piperidine groups in 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide provides a distinct profile of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-17-7-8-18(15-23(17)28(30)31)24(29)26-20-9-11-21(12-10-20)34(32,33)27-14-3-2-6-22(27)19-5-4-13-25-16-19/h4-5,7-13,15-16,22H,2-3,6,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJHYXTWJUQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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